N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a chlorophenoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the chlorophenoxy and pyrrolidine groups. Common reagents used in these reactions include chlorophenol, thiourea, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and pyrrolidine derivatives, such as:
- N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
- N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
What sets N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21ClN4O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O4S/c1-11(9-26-2)23-8-12(7-16(23)24)17(25)20-18-22-21-15(28-18)10-27-14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,20,22,25) |
InChI Key |
IZCKYUPXOUSWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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